Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
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Description
Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C36H31N3O4S2 and its molecular weight is 633.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- Ethyl 2-chloromethyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-8-carboxylate and related compounds were synthesized, demonstrating this compound's utility in forming complex polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Reactivity with Various Compounds
- The compound was used to study its reactivity with different chemical reagents, leading to the formation of novel thiophene and benzothiophene derivatives with potential antiproliferative properties (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Potential in Medicinal Chemistry
- Certain derivatives of the compound have been tested for their antiproliferative activity, with findings suggesting potential applications in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Role in Novel Compound Synthesis
- The compound's role in the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety was explored, indicating its importance in the creation of compounds with potential hypertensive activity (Kumar & Mashelker, 2007).
Structural Studies
- Structural elucidation of various derivatives of the compound was conducted, which is crucial for understanding the chemical properties and potential applications of these novel compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Properties
IUPAC Name |
ethyl 2-[[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carbonyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N3O4S2/c1-5-43-36(41)30-27(24-12-11-20(2)21(3)17-24)19-44-34(30)39-33(40)32-31(37)29-26(22-13-15-25(42-4)16-14-22)18-28(38-35(29)45-32)23-9-7-6-8-10-23/h6-19H,5,37H2,1-4H3,(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPLZEQBXKXONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C3=C(C4=C(S3)N=C(C=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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